Estradiol enanthate
CAS No.: 4956-37-0
Cat. No.: VC21337679
Molecular Formula: C25H36O3
Molecular Weight: 384.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4956-37-0 |
---|---|
Molecular Formula | C25H36O3 |
Molecular Weight | 384.6 g/mol |
IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
Standard InChI | InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |
Standard InChI Key | RFWTZQAOOLFXAY-BZDYCCQFSA-N |
Isomeric SMILES | CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Appearance | White Solid |
Melting Point | 135-136 °C |
Chemical Properties and Structure
Basic Chemical Information
Estradiol enanthate (INN, USAN), also known as estradiol enantate, is a synthetic ester of natural estrogen. Specifically, it is the 17-heptanoyl ester of estradiol. This compound has a definitive chemical identity with a CAS number of 4956-37-0 . The molecular structure of estradiol enanthate is represented by the molecular formula C25H36O3, with a molecular weight of 384.556 .
Physical Characteristics
The physical properties of estradiol enanthate are well-documented. It appears as a crystalline powder with specific melting and boiling points that characterize its thermal stability. The melting point ranges between 94-96°C, while the boiling point is predicted to be approximately 509.5°C at 760 mmHg . The density of the compound is approximately 1.1 g/cm3, though this value is based on predictive models rather than direct measurement .
Regarding solubility properties, estradiol enanthate is slightly soluble in water, which influences its pharmacokinetic behavior and formulation requirements . This limited water solubility is typical of steroid esters and contributes to the compound's sustained-release characteristics when administered parenterally.
Pharmacological Profile
Relationship to Natural Estradiol
The estradiol component in estradiol enanthate is identical to the naturally occurring hormone produced primarily in the ovaries. The enanthate ester group at the 17-position modifies the pharmacokinetic properties of the molecule, extending its half-life and duration of action compared to unesterified estradiol . This modification allows for less frequent dosing while maintaining therapeutic hormone levels.
Clinical Applications
Contraceptive Use
Estradiol enanthate has established clinical utility, particularly in combination formulations with dihydroxyprogesterone acetophenide. This combination has been marketed under various brand names including Anafertin, Deladroxate, Perlutan, and Topasel . These formulations have been employed as once-monthly injectable hormonal contraceptives primarily in Spain and Latin America .
Historical Development
The clinical application of estradiol enanthate dates back to at least the mid-1960s, indicating a substantial history of medical use . This extended period of clinical application provides a significant body of experiential evidence regarding the compound's efficacy and safety profile, though comprehensive systematic reviews of long-term outcomes remain limited in the current literature.
Pharmacokinetics
Absorption and Distribution
When administered as an injectable formulation, estradiol enanthate demonstrates distinctive pharmacokinetic properties. The esterification of estradiol with enanthic acid creates a more lipophilic molecule that is slowly released from the injection site, providing sustained hormone levels over an extended period .
Concentration-Time Profile
Research has established pharmacokinetic curves for estradiol enanthate through meta-analysis of concentration-time data from studies in cisgender women who had used estradiol enanthate or estradiol enanthate with dihydroxyprogesterone acetophenide (EEn/DHPA) . These analyses have enabled the creation of unified single-dose curves for 30 days, providing valuable information about hormone level fluctuations throughout the dosing interval .
Research Findings and Hormone Measurements
Comparative Hormonal Effects
Measurement | Hormone regimen type | Mann-Whitney |
---|---|---|
EEn/DHPA | Others | |
N | Mean ± SEM | N |
LH (UI/L) | 50 | 1.3 ± 0.3 |
FSH (UI/L) | 48 | 1.5 ± 0.3 |
Testosterone (ng/dL) | 52 | 62.9 ± 20.1 |
Estradiol (pg/mL) | 52 | 186.4 ± 32.8 |
This data reveals significant differences in hormonal parameters between treatment groups. Notably, the estradiol levels were substantially higher in the EEn/DHPA group compared to other hormone regimens (186.4 ± 32.8 pg/mL versus 62.2 ± 6.9 pg/mL), a difference that was statistically significant (p<0.0001) . Additionally, follicle-stimulating hormone (FSH) levels were significantly lower in the EEn/DHPA group (1.5 ± 0.3 UI/L versus 5.2 ± 1.8 UI/L, p=0.0415) .
Endocrine System Effects
The research data indicates that estradiol enanthate, particularly in combination with dihydroxyprogesterone acetophenide, effectively suppresses gonadotropins while maintaining estradiol at levels comparable to physiological ranges in cisgender women. The lower FSH levels in the EEn/DHPA group demonstrate the compound's effectiveness in modulating the hypothalamic-pituitary-gonadal axis .
Synthesis Approaches
Related Synthetic Methodologies
Research on related compounds, such as ent-17β-estradiol, demonstrates multi-step synthesis processes that could be adapted for estradiol enanthate production. For example, a six-step synthesis of ent-17β-estradiol with 15.2% yield has been reported, involving precursors that are readily accessible . Similar strategies, with appropriate modifications for the enanthate ester formation, might be applicable to industrial-scale production of estradiol enanthate.
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